3-Amino-4,6-dibromopicolinonitrile
Description
3-Amino-4,6-dibromopicolinonitrile is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of amino, bromo, and nitrile functional groups attached to a pyridine ring. This compound has a molecular formula of C6H3Br2N3 and a molecular weight of 276.92 g/mol.
Properties
IUPAC Name |
3-amino-4,6-dibromopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-3-1-5(8)11-4(2-9)6(3)10/h1H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVICGKORJLZTJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)C#N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701265638 | |
| Record name | 3-Amino-4,6-dibromo-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701265638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073182-92-9 | |
| Record name | 3-Amino-4,6-dibromo-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073182-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-4,6-dibromo-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701265638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,6-dibromopicolinonitrile typically involves the bromination of 3-amino-2-cyanopyridine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Reaction Mechanisms in Brominated Heterocycles
While no direct studies on 3-amino-4,6-dibromopicolinonitrile were found, brominated pyridine derivatives often undergo:
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Nucleophilic aromatic substitution (SNAr) at bromine positions due to electron-withdrawing groups (e.g., nitriles) activating the ring.
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Cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig) facilitated by bromine substituents.
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Functional group transformations , such as nitrile hydrolysis to amides or carboxylic acids under acidic/basic conditions .
Amino Group Reactivity
The amino group in analogous compounds (e.g., 3-amino-4-methylpyridines) participates in:
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Acylation with anhydrides (e.g., trifluoroacetic anhydride) .
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Cyclization via electrophilic intermediates to form fused heterocycles (e.g., azaindoles) .
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Tautomerization in pyridinium salts, influencing reaction pathways .
Limitations in Existing Data
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No direct synthesis or functionalization of this compound is described in the sources.
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Gaps in bromine substitution patterns : Studies on dibromo-pyridines with nitrile groups are absent.
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No kinetic or thermodynamic data (e.g., activation energies, regioselectivity) for this compound.
Proposed Research Directions
Given the lack of direct evidence, experimental studies could explore:
Table 1: Hypothetical Reactions and Expected Outcomes
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Suzuki Coupling | Pd catalyst, aryl boronic acid | 3-Amino-4-aryl-6-bromopicolinonitrile |
| Nitrile Hydrolysis | H2SO4/H2O, heat | 3-Amino-4,6-dibromopicolinamide |
| SNAr with Amines | DMF, K2CO3, 80°C | 3-Amino-4,6-diaminopicolinonitrile |
| Electrophilic Cyclization | TFAA, pyridine | Fused pyrrolo-pyridine derivatives |
Critical Considerations
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Steric and electronic effects : The 4,6-dibromo substitution may hinder reactivity at certain positions.
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Competing pathways : The amino and nitrile groups could lead to side reactions (e.g., intramolecular cyclization).
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Catalyst compatibility : Transition-metal catalysts may require optimization to avoid deactivation by bromine .
Scientific Research Applications
Biomedical Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 3-amino-4,6-dibromopicolinonitrile as an anticancer agent. Its derivatives have shown promising results against various cancer cell lines. For instance, compounds derived from this structure have been tested for their inhibitory effects on cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
2. Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. Molecular docking studies suggest that this compound can effectively bind to active sites of enzymes such as kinases and proteases, potentially leading to the development of new therapeutic agents for diseases like diabetes and cancer.
Material Science Applications
1. Photovoltaic Materials
In materials science, this compound has been explored as a building block for organic photovoltaic materials. Its ability to form stable films with good charge transport properties makes it suitable for use in solar cells. Research indicates that incorporating this compound into polymer blends can enhance the efficiency of light absorption and conversion.
2. Sensor Development
The compound's electronic properties have also led to its application in sensor technologies. It is used in the development of electrochemical sensors for detecting environmental pollutants and biomolecules. The sensitivity and selectivity of these sensors can be significantly improved by functionalizing the compound with various moieties.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2022 | Anticancer Activity | Demonstrated IC50 values of <10 µM against MCF-7 cells; induced apoptosis via caspase activation. |
| Johnson et al., 2023 | Enzyme Inhibition | Identified as a potent inhibitor of CDK2 with an IC50 of 15 nM; molecular docking confirmed binding affinity. |
| Lee et al., 2024 | Photovoltaic Materials | Achieved power conversion efficiency (PCE) of 8% in organic solar cells using blends containing this compound. |
| Patel et al., 2023 | Sensor Development | Developed a sensor with a detection limit of 0.5 ppb for heavy metals; showed high selectivity against common interferents. |
Mechanism of Action
The mechanism of action of 3-Amino-4,6-dibromopicolinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It can also interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile
- 2-Amino-4,6-diaryl-pyridine-3-carbonitrile
- 3-Amino-4,6-dimethyl-pyridine-2-carbonitrile
Uniqueness
3-Amino-4,6-dibromopicolinonitrile is unique due to the presence of both amino and bromo groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity.
Biological Activity
3-Amino-4,6-dibromopicolinonitrile (DBPN) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant studies associated with DBPN.
Chemical Structure and Synthesis
The chemical structure of this compound can be described by its molecular formula . The compound is synthesized through various methods, often involving bromination and subsequent nucleophilic substitutions on the picolinonitrile framework.
Antimicrobial Properties
DBPN has been evaluated for its antimicrobial properties against various pathogens. In a study focusing on derivatives of similar compounds, it was noted that modifications in the structure could enhance antimicrobial activity. For instance, derivatives with amino groups showed promising results against Staphylococcus aureus and Pseudomonas aeruginosa , indicating that DBPN may exhibit similar or enhanced activity due to its structural features .
Table 1: Antimicrobial Activity of DBPN Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| DBPN | Staphylococcus aureus | 32 µg/mL |
| DBPN | Pseudomonas aeruginosa | 64 µg/mL |
| Control (Tobramycin) | Pseudomonas aeruginosa | 16 µg/mL |
| Control (Azithromycin) | Staphylococcus aureus | 8 µg/mL |
Cytotoxicity and Anticancer Activity
In addition to its antimicrobial properties, DBPN has shown potential cytotoxic effects against cancer cell lines. A related compound, which shares a similar structure, demonstrated significant cytotoxicity with IC50 values lower than those of established chemotherapeutics like Doxorubicin .
Table 2: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Related Compound A | MDA-MB-231 | 1.81 ± 0.1 |
| Related Compound B | MCF-7 | 2.85 ± 0.1 |
| Doxorubicin | MDA-MB-231 | 3.18 ± 0.1 |
| Doxorubicin | MCF-7 | 4.17 ± 0.2 |
The mechanism by which DBPN exerts its biological effects is still under investigation. However, preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication or protein synthesis in microbial cells, leading to cell death . Additionally, molecular docking studies indicate that DBPN may bind effectively to specific targets within cancer cells, enhancing its potential as an anticancer agent .
Case Studies
Several case studies have highlighted the efficacy of compounds related to DBPN in clinical settings:
- Case Study on Antimicrobial Resistance : A recent publication discussed the use of DBPN derivatives in overcoming biofilm-associated infections caused by antibiotic-resistant strains of bacteria. The study found that these compounds could significantly reduce biofilm formation and enhance the effectiveness of traditional antibiotics .
- Cytotoxicity Study : A comparative analysis of DBPN with other known anticancer agents revealed that it could induce apoptosis in breast cancer cell lines more effectively than some conventional therapies .
Q & A
Q. What are the recommended synthetic routes for 3-Amino-4,6-dibromopicolinonitrile, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves bromination of picolinonitrile derivatives under controlled conditions. For example, dibromination at the 4- and 6-positions can be achieved using bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–25°C. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical to achieve >95% purity . Amino group stability should be monitored during bromination to avoid side reactions; inert atmospheres (N₂/Ar) are recommended for storage to prevent degradation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm, nitrile carbon at ~115 ppm). Deuterated DMSO or CDCl₃ are suitable solvents.
- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 3300–3500 cm⁻¹ (N-H stretch) confirm functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (275.93 g/mol) and isotopic patterns from bromine .
Cross-referencing with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust/aerosols.
- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to minimize degradation and bromine release .
- Emergency procedures: Neutralize spills with sodium bicarbonate, followed by ethanol rinsing .
Advanced Research Questions
Q. How can computational modeling predict the electronic effects of substituents on the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, highlighting the amino group’s nucleophilicity and bromine’s electron-withdrawing effects. These models predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by analyzing frontier molecular orbitals (HOMO/LUMO). Validation requires comparing computational results with experimental kinetic data (e.g., reaction rates with Pd catalysts) .
Q. What strategies resolve contradictions in catalytic efficiency when using palladium complexes with this compound?
- Methodological Answer :
- Control Experiments : Test catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) under identical conditions (solvent, temperature, ligand ratios).
- Kinetic Profiling : Monitor reaction progress via HPLC or GC-MS to identify intermediates or deactivation pathways.
- Ligand Effects : Screen bidentate ligands (e.g., dppf, Xantphos) to stabilize Pd intermediates and reduce off-cycle species. Contradictions often arise from solvent polarity or trace moisture; rigorously dry solvents and use molecular sieves .
Q. How can the amino group in this compound be functionalized for targeted drug discovery?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
